2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}ethan-1-ol dihydrochloride
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Overview
Description
2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}ethan-1-ol dihydrochloride is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazole ring, forming a unique structure that has shown potential in various biological and chemical applications. The presence of nitrogen atoms in the heterocyclic rings contributes to its reactivity and potential for forming hydrogen bonds, making it an interesting subject for research in medicinal chemistry and other scientific fields .
Preparation Methods
The synthesis of 2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}ethan-1-ol dihydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation may involve the cross-coupling of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . Industrial production methods typically optimize these steps to increase yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and scalability .
Chemical Reactions Analysis
2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}ethan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents such as thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}ethan-1-ol dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein binding.
Medicine: Its potential therapeutic properties, such as antimicrobial and anti-inflammatory activities, are being explored for drug development.
Mechanism of Action
The mechanism of action of 2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}ethan-1-ol dihydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The nitrogen atoms in the heterocyclic rings can form hydrogen bonds with active sites, inhibiting or modulating the activity of target molecules. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}ethan-1-ol dihydrochloride include other pyrrolopyrazine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant cytotoxic activities against various cancer cell lines.
The uniqueness of this compound lies in its specific structure, which combines the properties of both pyrrole and pyrazole rings, offering a distinct set of reactivity and biological activities .
Properties
CAS No. |
2728156-67-8 |
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Molecular Formula |
C7H13Cl2N3O |
Molecular Weight |
226.1 |
Purity |
95 |
Origin of Product |
United States |
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